N-(2-((6-(dimethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)-1,2-dihydroacenaphthylene-3-sulfonamide
Description
Properties
IUPAC Name |
N-[2-[[6-(dimethylamino)-2-methylpyrimidin-4-yl]amino]ethyl]-1,2-dihydroacenaphthylene-3-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5O2S/c1-14-24-19(13-20(25-14)26(2)3)22-11-12-23-29(27,28)18-10-8-16-6-4-5-15-7-9-17(18)21(15)16/h4-6,8,10,13,23H,7,9,11-12H2,1-3H3,(H,22,24,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROPIGFHOWLQCJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N(C)C)NCCNS(=O)(=O)C2=C3CCC4=CC=CC(=C43)C=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as those containing dimethylamino groups, have been found to interact with various biological targets, including enzymes and receptors.
Mode of Action
It can be inferred that the compound might interact with its targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic interactions, which are common modes of action for many bioactive compounds.
Biochemical Pathways
Compounds with similar structures have been found to affect various biochemical pathways, including signal transduction pathways, metabolic pathways, and cell cycle regulation.
Pharmacokinetics
Compounds with similar structures are often well absorbed and distributed throughout the body, metabolized by various enzymes, and excreted through the kidneys.
Biological Activity
N-(2-((6-(dimethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)-1,2-dihydroacenaphthylene-3-sulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a sulfonamide group, a pyrimidine ring, and an acenaphthylene moiety. The presence of the dimethylamino group contributes to its solubility and interaction with biological targets. The molecular formula is , with a molecular weight of approximately 358.45 g/mol.
Antimicrobial Activity
Research indicates that this compound exhibits antibacterial properties against several Gram-positive bacteria, including Staphylococcus aureus and Bacillus subtilis, as well as antifungal activity against Candida albicans . The mechanism involves disrupting bacterial cell wall synthesis and interfering with metabolic pathways essential for bacterial survival.
The biological activity is largely attributed to the following mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial metabolism.
- Ion-Pair Formation : It forms ion-associate complexes with various ions, enhancing its bioavailability and efficacy in biological systems .
- Receptor Binding : The structural features allow it to interact with specific receptors, potentially modulating signaling pathways critical for cellular responses.
Case Studies and Experimental Data
- Antibacterial Efficacy : In vitro studies demonstrated that this compound exhibited minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL against selected bacterial strains .
- Toxicological Assessment : Toxicity studies revealed that the compound has a favorable safety profile at therapeutic doses, with no significant cytotoxicity observed in mammalian cell lines .
- Pharmacokinetics : Preliminary pharmacokinetic studies suggest good absorption and distribution characteristics, with moderate metabolic stability .
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 358.45 g/mol |
| Antibacterial Activity | MIC: 8 - 32 µg/mL |
| Toxicity | Low cytotoxicity in mammalian cells |
| Pharmacokinetics | Good absorption; moderate stability |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The evidence provided in Pharmacopeial Forum 43(1) (2017) includes three compounds (m, n, o) with distinct stereochemical configurations and functional groups.
Structural Comparison Table
Key Observations
Sulfonamide vs. Amide Functionality: The target compound’s sulfonamide group differs from the acetamido groups in compounds m, n, o.
Aromatic Systems : The acenaphthylene core in the target compound provides planar rigidity, contrasting with the flexible phenyl-hexane backbones of compounds m, n, o. This may influence target binding selectivity.
Pyrimidine Derivatives: While the target compound features a dimethylamino-pyrimidine group, compounds m, n, o incorporate a tetrahydropyrimidin-1(2H)-yl moiety. The latter is partially saturated, which could alter pharmacokinetic properties (e.g., metabolic stability).
Research Findings and Functional Implications
No direct pharmacological data for the target compound are available in the provided evidence. However, inferences can be drawn from structural analogs:
- Enzyme Inhibition: Sulfonamides are known to inhibit carbonic anhydrases and tyrosine kinases. The pyrimidine group may further enhance binding to nucleotide-binding pockets .
- Stereochemical Impact: Compounds m, n, o demonstrate that stereochemistry critically affects bioactivity (e.g., compound n’s 2R,4R,5S configuration).
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing N-(2-((6-(dimethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)-1,2-dihydroacenaphthylene-3-sulfonamide with high purity and yield?
- Methodological Answer : Synthesis requires precise control of reaction parameters, including temperature (e.g., 60–80°C for coupling steps), solvent selection (polar aprotic solvents like DMF or ethanol for solubility), and catalysts (e.g., triethylamine for deprotonation). Purification via column chromatography with gradients of ethyl acetate/hexane or recrystallization from methanol is critical. Reaction progress should be monitored using TLC or HPLC to isolate intermediates and minimize side products .
Q. How can spectroscopic techniques (e.g., NMR, IR) confirm the structural integrity of this compound?
- Methodological Answer :
- ¹H NMR : Verify the presence of dimethylamino protons (δ ~2.8–3.2 ppm), aromatic protons from the acenaphthylene moiety (δ ~7.0–8.5 ppm), and sulfonamide NH (δ ~10–11 ppm).
- ¹³C NMR : Confirm the sulfonamide carbonyl (δ ~165–170 ppm) and pyrimidine carbons (δ ~150–160 ppm).
- IR : Look for sulfonamide S=O stretches (~1350 cm⁻¹ and 1150 cm⁻¹) and N-H bends (~3300 cm⁻¹). Cross-validate with high-resolution mass spectrometry (HRMS) for molecular ion accuracy .
Q. What safety protocols are essential during the synthesis and handling of this compound?
- Methodological Answer : Follow institutional Chemical Hygiene Plans (e.g., fume hood use for volatile solvents, PPE including nitrile gloves and safety goggles). Conduct a pre-experiment risk assessment for reactive intermediates (e.g., sulfonyl chlorides). Ensure waste disposal complies with EPA guidelines for sulfonamide derivatives .
Advanced Research Questions
Q. What computational methods are effective in predicting the reactivity and stability of this compound under varying conditions?
- Methodological Answer : Use quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) to model reaction pathways and transition states. Molecular dynamics simulations can predict solvation effects and stability in biological matrices. Pair computational results with experimental validation (e.g., Arrhenius plots for thermal degradation studies) to refine predictive models .
Q. How can researchers resolve contradictions in biological activity data across studies involving this compound?
- Methodological Answer :
- Standardized Assays : Replicate assays under controlled conditions (e.g., fixed cell lines, ATP concentration in kinase studies).
- Structural Analog Comparison : Compare bioactivity with structurally similar compounds (e.g., sulfonamide derivatives with pyrimidine moieties) to identify critical pharmacophores.
- Meta-Analysis : Apply multivariate regression to isolate variables (e.g., pH, solvent carriers) causing discrepancies .
Q. What experimental design strategies optimize reaction parameters for synthesizing this compound while minimizing trial-and-error approaches?
- Methodological Answer : Implement a Design of Experiments (DoE) framework (e.g., Box-Behnken or Central Composite Design) to test variables like temperature, solvent ratio, and catalyst loading. Use response surface methodology to identify optimal conditions. Integrate computational reaction path searches (e.g., artificial force-induced reaction method) to prioritize experimental conditions .
Q. How do structural modifications to the pyrimidine or acenaphthylene moieties affect bioactivity?
- Methodological Answer :
- Pyrimidine Modifications : Introduce electron-withdrawing groups (e.g., -Cl, -NO₂) at the 6-position to enhance electrophilicity and target binding.
- Acenaphthylene Adjustments : Fluorinate the acenaphthylene ring to improve metabolic stability.
- SAR Table :
| Modification Site | Functional Group | Observed Bioactivity Change |
|---|---|---|
| Pyrimidine C6 | -Cl | Increased kinase inhibition |
| Acenaphthylene C1 | -F | Improved plasma stability |
Validate via in vitro assays (e.g., IC₅₀ shifts in enzyme inhibition) .
Data Contradiction Analysis
Q. How should researchers address inconsistent cytotoxicity results in different cell lines?
- Methodological Answer :
- Cell Line Profiling : Test cytotoxicity in panels of cell lines (e.g., NCI-60) to identify lineage-specific sensitivities.
- Mechanistic Studies : Use RNA-seq to compare gene expression (e.g., ABC transporters, metabolic enzymes) in resistant vs. sensitive lines.
- Solubility Checks : Measure compound solubility in culture media (e.g., DLS for nanoparticle aggregation) to rule out false negatives .
Methodological Training Resources
Q. What advanced training is recommended for characterizing this compound’s interactions with biological targets?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
